molecular formula C16H14O3 B8523135 5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole CAS No. 58929-81-0

5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole

Cat. No.: B8523135
CAS No.: 58929-81-0
M. Wt: 254.28 g/mol
InChI Key: RNDVQQKZAUFCAK-UHFFFAOYSA-N
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Description

5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

58929-81-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

5-(3-phenylprop-2-enoxy)-1,3-benzodioxole

InChI

InChI=1S/C16H14O3/c1-2-5-13(6-3-1)7-4-10-17-14-8-9-15-16(11-14)19-12-18-15/h1-9,11H,10,12H2

InChI Key

RNDVQQKZAUFCAK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC=CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sesamol (27.6 g.), cinnamyl chloride (30.4 g.), anhydrous potassium carbonate (50.0 g.), potassium iodide (2.0 g.) in anhydrous acetone (100 ml.) was heated under reflux for 1.5 hrs. The acetone was removed by evaporation, and the residue was treated with excess water and cooled to give an oil, which subsequently solidified. The crude product was collected by filtration and recrystallized from methanol to give MDCB as colorless prisms, m.p. 83° C., yield 15.0 g. (Found: C, 75.4; H, 5.67. Calculated for C16H14O3 : C, 75.6; H, 5.55.) The nuclear magnetic resonance (NMR) spectrum of MDCB at 100 MHz in deuterated chloroform (CDCl3) exhibited absorbances as follows: a doublet (2 protons) at δ 4.59 (coupling constant J = 6.0 Hz), a singlet (2 protons) at δ 5.89 a multiplet (5 protons) at δ 6.22-6.80, and a multiplet (5 protons) at δ 7.18-7.48.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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